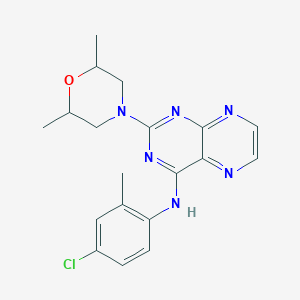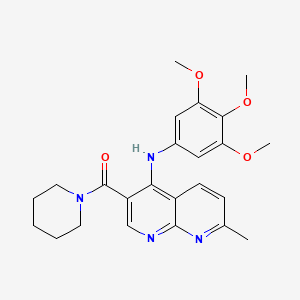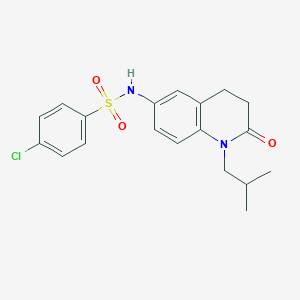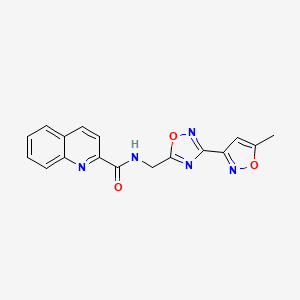
1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine is a chemical compound that belongs to the class of sulfonylpiperidines. It is a synthetic compound that has been developed for scientific research purposes. This compound has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine involves the inhibition of certain enzymes that are involved in the development of diseases. This compound has been found to inhibit the activity of enzymes such as phosphodiesterase and phospholipase A2. These enzymes are involved in the regulation of various cellular processes such as cell growth, inflammation, and apoptosis.
Biochemical and Physiological Effects:
1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been found to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine in lab experiments include its potential applications in the development of new drugs for the treatment of various diseases. This compound has been found to have inhibitory effects on certain enzymes that are involved in the development of diseases. The limitations of using this compound in lab experiments include its complex synthesis process and the need for expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the research on 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine. One direction is to further investigate its potential applications in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential applications in the development of new drugs for the treatment of cancer and inflammation. Additionally, further research is needed to optimize the synthesis process of this compound and to investigate its safety and toxicity.
Métodos De Síntesis
The synthesis of 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine involves several steps. The starting materials for the synthesis are 3-fluoro-4-methoxybenzene and 4-fluorobenzene. These two compounds are reacted with piperidine and sulfonyl chloride to produce the final product. The synthesis process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine has potential applications in the field of medicinal chemistry. It has been found to have inhibitory effects on certain enzymes that are involved in the development of diseases such as cancer and inflammation. This compound has also been found to have potential applications in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO5S2/c1-26-18-9-8-15(11-17(18)20)28(24,25)21-10-2-3-16(12-21)27(22,23)14-6-4-13(19)5-7-14/h4-9,11,16H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGMKPFDSTYWCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2572242.png)


![7-Ethyl-5-mercapto-1,3-dimethylpyrimido[4,5-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2572248.png)

![3-(1,3-benzodioxol-5-yl)-3-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2572251.png)
![N-[3-(Fluoren-9-ylideneaminooxy)-2-hydroxy-propyl]-N-(4-fluoro-phenyl)-methanesulfonamide](/img/structure/B2572253.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2572254.png)



![4-{[(2-Isopropyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B2572262.png)
![3,4,7,9-Tetramethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2572263.png)